3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-(isopentyloxy)benzylamine and 5-methyl-2-aminobenzoic acid.
Cyclization Reaction: The key step involves the cyclization of the starting materials in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the benzoxazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline
- N-[2-(isopentyloxy)benzyl]-3-methylaniline
- 3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline
Uniqueness
3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one stands out due to its unique benzoxazole core structure, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-3-[[2-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)10-11-23-18-7-5-4-6-16(18)13-21-17-12-15(3)8-9-19(17)24-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAWIRNHRVCCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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